molecular formula C30H64Si B092487 Tris(decyl)silane CAS No. 18765-73-6

Tris(decyl)silane

Cat. No.: B092487
CAS No.: 18765-73-6
M. Wt: 451.9 g/mol
InChI Key: YFVSVDNDQPDZBU-UHFFFAOYSA-N
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Description

Tris(decyl)silane is an organosilicon compound with the chemical formula C₃₀H₆₄Si. It is a silane derivative where three decyl groups are attached to a silicon atom. This compound is known for its applications in various fields, including surface modification and as a reducing agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(decyl)silane can be synthesized through the hydrosilylation reaction, where decene (a ten-carbon alkene) reacts with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Tris(decyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(decyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(decyl)silane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond in this compound is relatively weak, allowing it to act as a hydride donor. This property makes it an effective reducing agent in various chemical reactions. The molecular targets and pathways involved include the reduction of carbonyl groups to alcohols and the modification of surface properties through hydrosilylation reactions .

Comparison with Similar Compounds

Comparison: Tris(decyl)silane is unique due to its long decyl chains, which provide enhanced hydrophobicity and surface modification properties compared to shorter-chain silanes like tris(trimethylsilyl)silane and triethylsilane. This makes this compound particularly useful in applications requiring hydrophobic surfaces and strong adhesion properties .

Biological Activity

Tris(decyl)silane is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by three decyl (C10) groups attached to a silicon atom. This structure imparts significant lipophilicity and alters the compound's interaction with biological systems. The presence of silicon in organic molecules often leads to enhanced stability and modified biological interactions compared to carbon-based counterparts .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that silane compounds exhibit varying degrees of antimicrobial properties. This compound, due to its hydrophobic nature, may disrupt microbial membranes, leading to cell lysis.
  • Antiviral Properties : Preliminary studies suggest that silane derivatives can exhibit antiviral activity, potentially through mechanisms that involve altering viral entry or replication processes .
  • Biocompatibility : The biocompatibility of this compound is crucial for its application in medical devices and drug delivery systems. Its interaction with biological membranes and cellular components is an area of ongoing research.

1. Antimicrobial Efficacy

A study evaluated the efficacy of various silane compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) determined through broth dilution methods.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
This compound64Escherichia coli

2. Antiviral Activity

In another study focusing on antiviral applications, this compound was tested against Tobacco mosaic virus (TMV). The compound showed a reduction in viral load when applied in vitro, suggesting potential for agricultural applications in crop protection.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell death.
  • Biofilm Inhibition : Research has indicated that silanes can inhibit biofilm formation by interfering with bacterial adhesion processes .
  • Cell Penetration : Enhanced lipophilicity may facilitate better penetration through cellular membranes, allowing for more effective delivery of therapeutic agents.

Lipophilicity and Biological Activity

The increased lipophilicity associated with this compound enhances its ability to penetrate biological membranes. This property is particularly relevant in drug design where improved bioavailability is desired .

Computational Studies

Recent computational studies have provided insights into the binding affinities and interactions of this compound with various biological targets. These studies utilize molecular docking techniques to predict how the compound interacts at the molecular level with proteins involved in disease pathways.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Tris(decyl)silane in academic research?

Basic Research Focus
this compound synthesis typically involves hydrosilylation or silane reduction reactions. Key steps include:

  • Synthesis : Use controlled stoichiometry of decyl chloride with trichlorosilane under inert atmospheres, followed by alkylation with Grignard reagents .
  • Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) to confirm molecular structure. Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) validate purity and functional groups .
  • Data Validation : Cross-reference spectral data with standardized databases (e.g., NIST Chemistry WebBook) to resolve ambiguities in peak assignments .

Q. How can researchers optimize this compound’s role in radical-mediated reactions or catalysis?

Advanced Research Focus
this compound acts as a hydrogen donor in radical chain reactions. Methodological considerations include:

  • Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare kinetics under varying temperatures to elucidate activation barriers .
  • Catalytic Systems : Pair with transition-metal catalysts (e.g., Pd, Ni) for cross-coupling reactions. Monitor turnover frequencies (TOF) and quantify byproducts via high-performance liquid chromatography (HPLC) .
  • Contradiction Management : Address discrepancies in yield or selectivity by adjusting solvent polarity (e.g., hexane vs. THF) or silane-to-substrate ratios .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Focus
For complex derivatives (e.g., fluorinated or steroid-conjugated analogs):

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm mass accuracy. Compare with theoretical isotopic patterns .
  • X-ray Crystallography : Resolve steric effects from decyl chains by analyzing crystal packing. Note limitations in crystallizing highly hydrophobic derivatives .
  • Contradiction Analysis : If spectral data (e.g., ²⁹Si NMR shifts) conflict with literature, re-examine sample purity or consider diastereomeric impurities .

Q. How does this compound compare to shorter-chain analogs in surface modification studies?

Advanced Research Focus
Long-chain silanes like this compound enhance hydrophobicity in self-assembled monolayers (SAMs). Experimental strategies include:

  • Contact Angle Measurements : Quantify surface wettability. Compare with Tris(propyl)silane to assess chain-length effects on hydrophobicity .
  • Ellipsometry : Measure SAM thickness to correlate chain length with film density. Address contradictions in adsorption kinetics by varying substrate pretreatment (e.g., piranha vs. UV-ozone cleaning) .
  • Stability Tests : Expose SAMs to extreme pH or temperatures. Use atomic force microscopy (AFM) to detect structural degradation .

Q. What strategies mitigate data inconsistencies in thermal stability studies of this compound?

Data Contradiction Focus
Thermogravimetric analysis (TGA) often shows variability due to:

  • Decomposition Pathways : Monitor volatile byproducts via TGA-FTIR coupling. Differentiate between oxidative (Si-O formation) vs. thermal cleavage (Si-C bond rupture) .
  • Sample Handling : Ensure anhydrous conditions during testing, as moisture accelerates hydrolysis. Replicate experiments under controlled humidity .
  • Statistical Validation : Apply ANOVA to TGA replicates (n ≥ 5) to identify outliers. Report confidence intervals for decomposition temperatures .

Q. How can computational modeling enhance mechanistic understanding of this compound reactivity?

Advanced Research Focus

  • DFT Calculations : Model transition states for hydride transfer steps. Compare activation energies with experimental Arrhenius plots .
  • Molecular Dynamics (MD) : Simulate silane aggregation in solvent matrices. Correlate with experimental viscosity data to predict reaction diffusion limits .
  • Contradiction Resolution : If computational results deviate from observed kinetics, re-parameterize force fields or include solvent explicit models .

Q. What safety protocols are critical when handling this compound in academic labs?

Basic Research Focus

  • Ventilation : Use fume hoods for all procedures due to volatile siloxane byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate; avoid water to prevent exothermic reactions .
  • Waste Disposal : Segregate silane waste from halogenated solvents to prevent hazardous interactions .

Properties

InChI

InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSVDNDQPDZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400196
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18765-73-6
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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